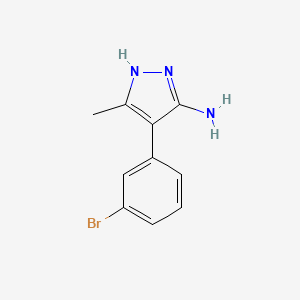

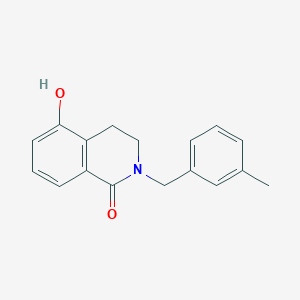

4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

Unfortunately, I couldn’t find a direct description of “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine”. However, it’s worth noting that pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs1.

Synthesis Analysis

The synthesis of this compound is not directly available in the search results. However, related compounds such as formazan and verdazyl radicals have been synthesized and their crystal structures, UV–Vis spectra, and the EPR spectrum of the radical have been reported2.Molecular Structure Analysis

The molecular structure analysis of “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” is not directly available in the search results. However, related compounds have been crystallized for the first time and form stacks of dimers2.Chemical Reactions Analysis

The chemical reactions involving “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” are not directly available in the search results. However, related compounds such as verdazyl radicals require formazan precursors2.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” are not directly available in the search results.Applications De Recherche Scientifique

Biological Activities in Aquatic Organisms

- Scientific Field : Aquatic Biology

- Application Summary : A study investigated the effects of a newly synthesized pyrazoline derivative, similar to the compound you mentioned, on rainbow trout alevins . The research focused on the compound’s potential neurotoxic effects and its impact on malondialdehyde (MDA) levels in the brain of alevins .

- Methods and Procedures : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The researchers then measured acetylcholinesterase (AchE) activity and MDA level in the brain of alevins .

- Results : This study is the first to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .

Anticancer Activity

- Scientific Field : Oncology

- Application Summary : A study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, similar to the compound you mentioned, and their anticancer activity .

- Methods and Procedures : The study involved the synthesis of the analogs and their characterization. The compounds were then tested for anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10^−5 M .

- Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Radiosynthesis for PET Imaging

- Scientific Field : Nuclear Medicine

- Application Summary : A study reported a new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold . This compound is similar to the one you mentioned and is used in Positron Emission Tomography (PET) imaging .

- Methods and Procedures : The study involved the synthesis of the compound using Sep-Pak purification with a high yield based on a single radiochemical step .

- Results : The synthesized compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Neurotoxicity Study in Aquatic Organisms

- Scientific Field : Aquatic Toxicology

- Application Summary : A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, similar to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .

- Methods and Procedures : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The researchers then measured AchE activity and MDA level in the brain of alevins .

- Results : This study is the first to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .

Flame Retardants

- Scientific Field : Material Science

- Application Summary : Bromophenols, which are similar to the compound you mentioned, have been used as flame retardants . These compounds are present in various environments and have been detected in human blood and breast milk .

- Methods and Procedures : Bromophenols are produced by electrophilic halogenation of phenol with bromine . They are then applied to materials to increase their resistance to ignition, reduce flame spread, and suppress smoke production .

- Results : Despite their effectiveness as flame retardants, there are health concerns associated with bromophenols. They have been detected in human blood and breast milk, raising questions about restricting their use .

Photoactive Compounds

- Scientific Field : Photochemistry

- Application Summary : A study reported the structure of a novel ortho-fluoroazobenzene, similar to the compound you mentioned, which is photoactive in solution .

- Methods and Procedures : The study involved the synthesis of the ortho-fluoroazobenzene and its characterization . The photoactivity of the compound was then studied in solution .

- Results : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Safety And Hazards

The safety and hazards information for “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” is not directly available in the search results. However, for related compounds, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised3.

Orientations Futures

The future directions for “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” are not directly available in the search results. However, the identification of by-products in the synthesis of related compounds might aid future efforts to further elucidate the so-far poorly understood mechanism of verdazyl formation2.

Please note that the information provided is based on the closest related compounds and may not fully represent “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine”. For more accurate information, further research and experimental data would be needed.

Propriétés

IUPAC Name |

4-(3-bromophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGMEKBNNPAEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B1438841.png)

![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)

![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)

![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)

![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)

![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)

![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)

![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)